

# Radiprodil: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Radiprodil, a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B, represents a compelling example of drug repurposing in the neurosciences. Initially investigated for neuropathic pain, it has emerged as a promising therapeutic candidate for rare, treatment-resistant pediatric epilepsies, including those associated with GRIN-related disorders, Infantile Spasms (ISS), Tuberous Sclerosis Complex (TSC), and Focal Cortical Dysplasia (FCD). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of Radiprodil. It includes a detailed summary of key quantitative data, experimental protocols, and visual representations of its signaling pathway and development workflow to facilitate a deeper understanding for researchers and drug development professionals.

## **Discovery and Initial Development**

**Radiprodil**, also known as UCB3491 and RGH-896, was initially developed by UCB Pharma. [1][2] The early medicinal chemistry efforts focused on identifying selective modulators of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[3][4] The rationale for targeting the GluN2B subunit stemmed from its distinct distribution and role in synaptic plasticity and excitotoxicity.







The initial therapeutic target for **Radiprodil** was neuropathic pain.[1] It progressed through preclinical and Phase 1 clinical studies in healthy adult volunteers, and into a Phase 2 trial for diabetic peripheral neuropathic pain. While these studies established a favorable safety and tolerability profile in over 460 adults, the development for neuropathic pain was ultimately terminated due to a lack of efficacy. This early clinical experience, however, provided a crucial foundation of safety and pharmacokinetic data that would later support its repurposing for pediatric epilepsy.

### **Mechanism of Action**

**Radiprodil** is a potent and selective negative allosteric modulator of NMDA receptors containing the GluN2B subunit. Unlike competitive antagonists that bind to the glutamate or glycine binding sites, or channel blockers that physically obstruct the ion channel, **Radiprodil** binds to a distinct allosteric site on the GluN2B subunit. This binding event induces a conformational change in the receptor, reducing the channel's open probability and thereby decreasing the influx of calcium ions in response to glutamate and glycine binding. This modulatory effect is particularly relevant in conditions characterized by overactive NMDA receptor signaling.

An important feature of **Radiprodil** is its ability to retain its inhibitory effect on NMDA receptors with gain-of-function (GoF) mutations in the GRIN2B gene, which are associated with severe early-onset epileptic encephalopathies. In contrast, non-selective NMDA receptor antagonists have shown reduced potency against such mutant receptors.





Click to download full resolution via product page

Figure 1: Radiprodil's Signaling Pathway

# Preclinical Development In Vitro Pharmacology

**Radiprodil**'s activity as a GluN2B-selective NAM has been characterized in various in vitro systems. Electrophysiological studies have demonstrated its ability to inhibit NMDA receptor-



mediated currents in cells expressing recombinant human GluN1/GluN2B receptors.

| Parameter | Value    | Cell Line | Assay                                                    | Reference |
|-----------|----------|-----------|----------------------------------------------------------|-----------|
| IC50      | 69.91 nM | HEK293    | Inhibition of<br>NMDA-induced<br>Ca <sup>2+</sup> influx |           |

### In Vivo Pharmacology: Seizure Models

The anticonvulsant properties of **Radiprodil** have been evaluated in several rodent models of seizures.

#### 3.2.1. Audiogenic Seizure Model in Mice

**Radiprodil** demonstrated potent, dose-dependent protection against generalized clonic convulsions in a mouse model of audiogenic seizures.

| Parameter | Value     | Species | Seizure Type                         | Reference |
|-----------|-----------|---------|--------------------------------------|-----------|
| ED50      | 2.1 mg/kg | Mouse   | Generalized<br>Clonic<br>Convulsions |           |

Experimental Protocol: Audiogenic Seizure Model

- Animal Model: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are often used. Another model utilizes Grin2a(S/S) mice.
- Acoustic Stimulus: A high-frequency acoustic stimulus (e.g., 11 kHz at 105 dB) is presented to the mice.
- Drug Administration: **Radiprodil** or vehicle is administered intraperitoneally (i.p.) at various doses prior to the acoustic stimulus.
- Seizure Assessment: The incidence and severity of seizures are observed and scored.
  Seizure stages typically include wild running, clonic seizures, and tonic-clonic seizures.



#### 3.2.2. Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats

**Radiprodil** exhibited age-dependent anticonvulsant effects in a rat model of PTZ-induced seizures. The highest potency was observed in juvenile rats (postnatal day 12), which corresponds to infancy and early childhood in humans. This finding is consistent with the higher expression of GluN2B-containing NMDA receptors early in development.

- At 3 mg/kg, Radiprodil showed a statistically significant protective effect against the tonic phase of PTZ-induced convulsions in PN12 rats.
- At 10 mg/kg, it completely abolished tonic seizures in PN12 rats.
- Radiprodil did not show significant anticonvulsant activity in adult (PN70) rats in this model.

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

- Animal Model: Male Wistar rats at different postnatal (PN) ages (e.g., PN7, PN12, PN70).
- Convulsant: Pentylenetetrazol (PTZ) is administered, typically via intraperitoneal (i.p.) injection, at a dose sufficient to induce seizures (e.g., 30 mg/kg).
- Drug Administration: Radiprodil or vehicle is administered prior to PTZ injection.
- Seizure Assessment: Animals are observed for a defined period (e.g., 30 minutes) following PTZ administration. The latency to and the severity of seizures are scored using a standardized scale, such as the Racine scale.





Click to download full resolution via product page

Figure 2: Preclinical Seizure Model Workflow

## **Clinical Development in Pediatric Epilepsies**

Following the discontinuation of its development for neuropathic pain, **Radiprodil** was repurposed by GRIN Therapeutics for the treatment of rare pediatric neurodevelopmental disorders characterized by seizures.

### Phase 1b Study in Infantile Spasms (NCT02829827)

An open-label, ascending-dose Phase 1b study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **Radiprodil** in infants with drug-resistant Infantile Spasms.

• Participants: Three infants with ISS who were resistant to standard-of-care treatments.



- Dosing: Individually titrated, escalating doses of Radiprodil were administered for up to 34 days.
- Results: Radiprodil was found to be safe and well-tolerated. One infant became spasm-free, and two showed clinical improvement.

## Phase 1b/2a Honeycomb Study in GRIN-Related Disorders (NCT05818943)

This ongoing open-label study is evaluating **Radiprodil** in children with GRIN-related disorders with gain-of-function (GoF) variants.

- Participants: Pediatric patients (≥6 months to ≤12 years) with a confirmed GoF variant in GRIN1, GRIN2A, GRIN2B, or GRIN2D.
- Design: The study includes a seizure cohort and a behavioral cohort. Doses are individually titrated.
- Topline Results: Radiprodil was generally well-tolerated. In the seizure cohort, a median reduction of 86% in countable motor seizure frequency from baseline was observed. 71% of patients experienced a greater than 50% reduction in seizures.

| Clinical Trial             | Phase | Indication                | Key Efficacy<br>Outcome                   | Reference |
|----------------------------|-------|---------------------------|-------------------------------------------|-----------|
| NCT02829827                | 1b    | Infantile Spasms          | 1 of 3 infants<br>became spasm-<br>free   |           |
| Honeycomb<br>(NCT05818943) | 1b/2a | GRIN-Related<br>Disorders | 86% median reduction in seizure frequency | _         |

# Phase 1b/2a Astroscape Study in TSC and FCD (NCT06392009)



This ongoing open-label study is assessing the safety, tolerability, pharmacokinetics, and potential efficacy of **Radiprodil** in patients with Tuberous Sclerosis Complex (TSC) or Focal Cortical Dysplasia (FCD) Type II.

## Phase 3 Beeline Study in GRIN-Related Neurodevelopmental Disorder (NCT07224581)

Based on the promising results from the Honeycomb study, a global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial, known as the Beeline study, is planned to further evaluate the efficacy and safety of **Radiprodil** in patients with GRIN-related neurodevelopmental disorder with a GoF genetic variant. The study will include two cohorts: one with qualifying seizures and an auxiliary cohort for participants with behavioral or other non-seizure symptoms.



Click to download full resolution via product page

Figure 3: Radiprodil's Development Timeline

### **Pharmacokinetics**

A Phase 1 study in healthy adults evaluated the pharmacokinetics of a single 30 mg oral dose of **Radiprodil** suspension.



| Parameter                     | Geometric Mean<br>(Range) | Unit    | Reference |
|-------------------------------|---------------------------|---------|-----------|
| Cmax                          | 89.4                      | ng/mL   |           |
| tmax                          | 4.0 (3.0-6.0)             | hours   |           |
| AUCinf                        | 2042                      | h*ng/mL |           |
| t <sub>1</sub> / <sub>2</sub> | 15.8                      | hours   |           |

### Conclusion

Radiprodil's journey from a failed neuropathic pain candidate to a promising treatment for rare pediatric epilepsies highlights the value of a deep understanding of molecular mechanisms and the strategic repurposing of drug candidates. Its selective negative allosteric modulation of the GluN2B subunit of the NMDA receptor provides a targeted approach to mitigating neuronal hyperexcitability in patient populations with high unmet medical needs. The ongoing and planned clinical trials will be crucial in definitively establishing the efficacy and safety of Radiprodil and potentially offering a new therapeutic option for these devastating neurological disorders. The data gathered to date, from early discovery through current clinical investigations, provides a strong foundation for its continued development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Negative allosteric modulators of the GluN2B NMDA receptor with phenylethylamine structure embedded in ring-expanded and ring-contracted scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. companieshistory.com [companieshistory.com]



- 4. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Radiprodil: A Technical Deep Dive into its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680500#radiprodil-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com